molecular formula C9H11N5 B2872993 2-(2-Ethyl-2H-tetrazol-5-yl)aniline CAS No. 460334-66-1

2-(2-Ethyl-2H-tetrazol-5-yl)aniline

Cat. No.: B2872993
CAS No.: 460334-66-1
M. Wt: 189.222
InChI Key: ZIOGCKJSBKBXRS-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2H-tetrazol-5-yl)aniline is a heterocyclic aromatic compound featuring an aniline group (NH₂-substituted benzene) linked to a 2-ethyl-substituted tetrazole ring at the ortho position. The tetrazole moiety, a five-membered ring with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₉H₁₁N₅, with a molar mass of 189.22 g/mol .

Properties

IUPAC Name

2-(2-ethyltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOGCKJSBKBXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-ethyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced aniline compounds, and substituted tetrazole derivatives. These products have their own unique properties and applications .

Scientific Research Applications

2-(2-Ethyl-2H-tetrazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

The 1H-tetrazole tautomer in 5-Chloro-2-(1H-tetrazol-5-yl)aniline introduces different hydrogen-bonding capabilities, influencing solubility and reactivity .

Positional Isomerism :

  • Moving the NH₂ group from ortho to meta (e.g., 3-(2-Ethyl-2H-tetrazol-5-yl)aniline) alters steric interactions and electronic distribution, affecting binding affinity in target proteins .

Halogen Substitution :

  • The chlorine atom in 5-Chloro-2-(1H-tetrazol-5-yl)aniline enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in dye synthesis or antimicrobial agents .

Analogues with Alternative Heterocyclic Cores

Table 2: Comparison with Non-Tetrazole Heterocycles

Compound Name Molecular Formula Heterocycle Key Features Applications
2-(1H-Pyrazol-5-yl)aniline C₉H₉N₃ Pyrazole Fewer nitrogen atoms, planar structure Precursor for azo dyes
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline C₁₀H₁₂ClN₅ Triazole Larger ring size (1,2,4-triazole), chloro substituent Pharmaceutical intermediates

Key Observations :

1,2,4-Triazoles offer intermediate nitrogen density, balancing reactivity and metabolic stability in drug candidates .

Biological Activity :

  • Tetrazole derivatives generally exhibit higher hydrogen-bonding capacity and ionizability (pKa ~4–5) compared to pyrazoles or triazoles, enhancing interactions with biological targets like angiotensin II receptors .

Biological Activity

2-(2-Ethyl-2H-tetrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antibacterial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N6\text{C}_9\text{H}_{12}\text{N}_6

This compound features an aniline group (aromatic amine) linked to a tetrazole ring, enhancing its lipophilicity and bioavailability. The tetrazole ring can mimic carboxylate groups in biological systems, allowing it to interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions. The tetrazole moiety is known to exhibit bioisosteric properties, enabling it to substitute for carboxylic acids in biological systems. This interaction can lead to the inhibition or activation of various biochemical pathways, particularly those involved in inflammation and cell proliferation.

Antibacterial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function.

CompoundTarget BacteriaActivity
This compoundE. coliInhibitory
This compoundS. aureusInhibitory

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further underscores its therapeutic potential.

StudyCancer TypeMechanismResult
Breast CancerCaspase activationInduced apoptosis
Colon CancerKinase inhibitionReduced proliferation

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of pro-inflammatory cytokines. By modulating inflammatory pathways, this compound has shown promise in reducing inflammation in various models.

Inflammatory PathwayEffect
NF-kB pathwayInhibition
COX-2 expressionReduced

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Treatment : In vitro tests showed that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer.
  • Inflammation Reduction : Animal studies indicated that administration of the compound resulted in lower levels of inflammatory markers compared to control groups.

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